molecular formula C15H30O B085768 6-Pentadecanone CAS No. 1001-45-2

6-Pentadecanone

Cat. No.: B085768
CAS No.: 1001-45-2
M. Wt: 226.4 g/mol
InChI Key: YSHXMTRDMDYAEC-UHFFFAOYSA-N
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Description

6-Pentadecanone: is an organic compound with the molecular formula C15H30O . It is a ketone, specifically a long-chain aliphatic ketone, and is also known as pentadecan-6-one. This compound is characterized by a 15-carbon chain with a ketone functional group at the sixth carbon position. It is a colorless to pale yellow liquid with a mild, pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Pentadecanone can be synthesized through various methods, including the oxidation of 6-pentadecanol or the reduction of 6-pentadecanoic acid. One common synthetic route involves the oxidation of 6-pentadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of 6-pentadecanol. This process involves the use of metal catalysts such as copper or nickel at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone.

Chemical Reactions Analysis

Types of Reactions: 6-Pentadecanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 6-pentadecanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to 6-pentadecanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles such as hydrazine or hydroxylamine attack the carbonyl carbon, forming hydrazones or oximes, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Hydrazine (NH2NH2) or hydroxylamine (NH2OH) in the presence of an acid catalyst.

Major Products:

    Oxidation: 6-Pentadecanoic acid.

    Reduction: 6-Pentadecanol.

    Substitution: Hydrazones or oximes.

Scientific Research Applications

6-Pentadecanone has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 6-pentadecanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including the formation of Schiff bases with amines. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

    2-Pentadecanone: Another long-chain aliphatic ketone with the ketone group at the second carbon position.

    6,10,14-Trimethyl-2-pentadecanone: A branched-chain ketone with additional methyl groups at the 6th, 10th, and 14th positions.

Uniqueness: 6-Pentadecanone is unique due to its specific carbon chain length and the position of the ketone group. This structural specificity imparts distinct physical and chemical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

pentadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-3-5-7-8-9-10-12-14-15(16)13-11-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHXMTRDMDYAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80142937
Record name Pentadecan-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-45-2
Record name 6-Pentadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001-45-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecan-6-one
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Record name 6-Pentadecanone
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Record name Pentadecan-6-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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